Methyl 2-azido-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azido-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9N3O2. It is a derivative of cinnamic acid, where the hydrogen atom on the alpha carbon is replaced by an azido group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-azido-3-phenylprop-2-enoate can be synthesized through a diazotransfer reaction. This involves the treatment of a precursor compound, such as methyl 2-amino-3-phenylprop-2-enoate, with a diazotizing reagent like fluorosulfuryl azide (FSO2N3). The reaction typically occurs under mild conditions and yields the desired azido compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azido-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Cycloaddition Reactions: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Diazotizing Reagents: Fluorosulfuryl azide (FSO2N3) for the synthesis of the azido compound.
Copper Catalysts: Used in CuAAC reactions to form triazoles.
Palladium Catalysts: Employed in the reduction of the azido group to an amine.
Major Products Formed
1,2,3-Triazoles: Formed through CuAAC reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azido-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Materials Science: Employed in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Utilized in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Wirkmechanismus
The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and have significant biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-phenylprop-2-enoate: Lacks the azido group and thus has different reactivity and applications.
Methyl 2-azido-3-phenylpropanoate: Similar structure but with a saturated carbon chain, leading to different chemical properties.
Uniqueness
Methyl 2-azido-3-phenylprop-2-enoate is unique due to the presence of both an azido group and a conjugated double bond. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
94413-73-7 |
---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
methyl 2-azido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
HZPRAUOGOBIGGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.